1,5-Difluoronaphthalene
Overview
Description
1,5-Difluoronaphthalene is a chemical compound with the molecular formula C10H6F2 . It has an average mass of 164.151 Da and a monoisotopic mass of 164.043762 Da . It is also known by other names such as 1,5-Difluornaphthalin in German, 1,5-Difluoronaphtalène in French, and Naphthalene, 1,5-difluoro- .
Synthesis Analysis
The synthesis of this compound and similar compounds has been a subject of research. For instance, a reversed-phase high-performance liquid chromatography method was developed for the determination of 1-fluoronaphthalene and its process-related impurities . Another study reported the synthesis and crystal structures of 1,2,4,5,6,8-hexafluoronaphthalene and 1,2,4,6,8-pentafluoronaphthalene .Molecular Structure Analysis
The molecular structure of this compound has been analyzed in several studies. For example, one study reported that the molecules of this compound form tapes linked via the R 2 2 (8) double C–H⋯F synthon . Another study found that in the crystal structures of mono- and difluorinated naphthalenes, the molecular planes are not parallel, but assume a V-shaped arrangement .Physical and Chemical Properties Analysis
This compound has a predicted boiling point of 230.2±13.0 °C and a predicted density of 1.243±0.06 g/cm3 .Scientific Research Applications
Synthesis and Reactivity
1,5-Difluoronaphthalene and related compounds have been studied extensively for their use in chemical synthesis and reactivity. Key findings include:
- 1,1-Difluoronaphthalen-2(1H)-ones, structurally related to this compound, are used as building blocks in the synthesis of fluorinated tetraphenes via Diels-Alder reactions, producing stable fluorinated tetraphene derivatives with high solubility and significant HOMO-LUMO gaps (Dyan et al., 2018).
- 1,2-Difluoronaphthalene derivatives, similar to this compound, have been synthesized and are significant in creating high-performing liquid crystal materials for active matrix LCDs (Negishi et al., 2001).
- The study of through-space Fluorine-Fluorine coupling in compounds structurally related to 1,8-difluoronaphthalene provides insights into nonbonded interactions, relevant to understanding the behavior of this compound in various chemical environments (Mallory et al., 2000).
Electronic and Physical Properties
This compound-related compounds have also been explored for their unique electronic and physical properties:
- The application of 1,5-dihydroxynaphthalene in dye-sensitized photooxygenations using sunlight demonstrates its potential in green photochemistry, producing significant yields of Juglone (Oelgemöller et al., 2006).
- Fluorine-containing naphthalenes, including derivatives of this compound, exhibit unique molecular structures and optoelectronic properties, making them valuable for material science applications (Loader et al., 2014).
Polymerization and Material Synthesis
The polymerization of this compound and its derivatives has been investigated for various applications:
- The electrooxidation of 1,5-diaminonaphthalene (structurally related to this compound) leads to the formation of conductive polymer films, which have potential applications in electronic devices (Jackowska et al., 1995; 1996).
- Poly(1,5-diaminonaphthalene) synthesized through electropolymerization exhibits electroactivity and interesting electrochromic properties, relevant for advanced material science applications (Jackowska et al., 1995).
Safety and Hazards
Properties
IUPAC Name |
1,5-difluoronaphthalene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2/c11-9-5-1-3-7-8(9)4-2-6-10(7)12/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLXPZIRHSTXGTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2F)C(=C1)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80348770 | |
Record name | 1,5-difluoronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80348770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
315-58-2 | |
Record name | 1,5-difluoronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80348770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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